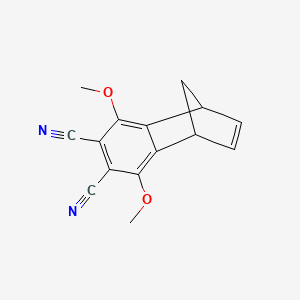
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl-: is a chemical compound that belongs to the pyranone family Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2H-pyran-2-one and propargyl alcohol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the reaction may be conducted in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Reaction Mechanism:
Industrial Production Methods
In an industrial setting, the production of 2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors may be used.
Purification Steps: The crude product is typically purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxypropynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-5-bromo-: This compound has a bromine atom instead of a methyl group, which may alter its chemical properties and reactivity.
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-3-methyl-: The position of the methyl group is different, which can affect the compound’s stability and reactivity.
Uniqueness
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its hydroxypropynyl group and methyl group combination make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
502624-21-7 |
|---|---|
Fórmula molecular |
C9H8O3 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
4-(3-hydroxyprop-1-ynyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C9H8O3/c1-7-5-8(3-2-4-10)6-9(11)12-7/h5-6,10H,4H2,1H3 |
Clave InChI |
SCAWASVXXKBONU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)O1)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


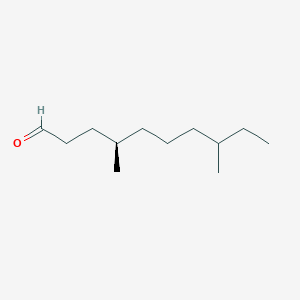
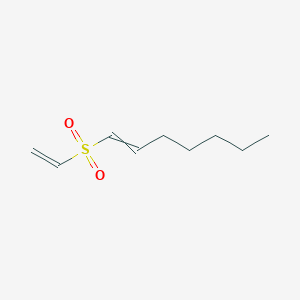
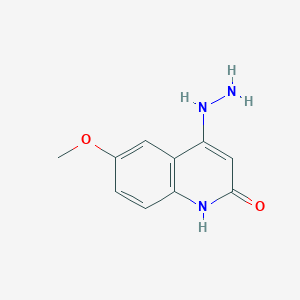
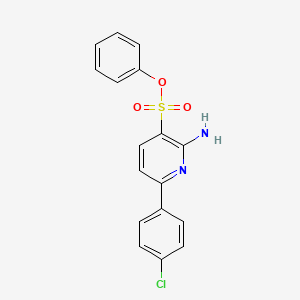
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
![Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B15168220.png)
![1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B15168223.png)
![N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B15168225.png)
![5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine](/img/structure/B15168228.png)
![Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B15168238.png)
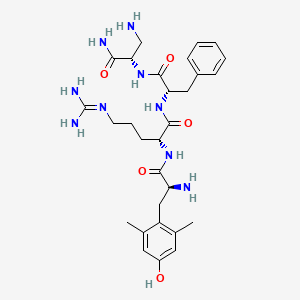
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B15168252.png)

